molecular formula C15H19N5O B2584713 N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1311587-44-6

N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide

Cat. No.: B2584713
CAS No.: 1311587-44-6
M. Wt: 285.351
InChI Key: QGVZHNPYAGRKOP-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it could be involved in various chemical reactions and might have specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide likely involves multiple steps, including the formation of the cyano and pyridinyl groups. Typical synthetic routes might include:

    Formation of the cyano group: This could involve the reaction of an appropriate alkyl halide with a cyanide source under basic conditions.

    Formation of the pyridinyl group: This might involve the reaction of a suitable precursor with a nitrile source.

    Coupling reactions: The final step could involve coupling the cyano and pyridinyl intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of catalysts, solvents, and specific reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions might involve the use of reducing agents to form reduced derivatives.

    Substitution: The compound could undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents and conditions for these reactions might include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could yield reduced derivatives.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potentially as a probe or tool for studying biological processes.

    Medicine: Possible applications in drug discovery or development.

Mechanism of Action

The mechanism by which N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating biological pathways, or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyano and pyridinyl derivatives, such as:

  • N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(ethyl)amino]acetamide
  • N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(propyl)amino]acetamide

Uniqueness

The uniqueness of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide might lie in its specific structure, which could confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11(2)6-13(8-17)19-15(21)10-20(3)14-5-4-12(7-16)9-18-14/h4-5,9,11,13H,6,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVZHNPYAGRKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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